11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
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Overview
Description
“11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
Compounds with similar pyrano[2,3-d]pyrimidine scaffolds have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .
Mode of Action
It can be inferred from related compounds that it may interact with the amino acids present in the active site of the target enzyme . The presence of a pyrano[2,3-d]pyrimidine scaffold is important for these interactions .
Biochemical Pathways
If we consider its potential inhibition of parp-1, it could affect the dna base excision repair (ber) and dna single-strand break (ssb) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds with similar scaffolds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
If it acts as a parp-1 inhibitor, it could compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Analysis
Biochemical Properties
6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . Furthermore, it interacts with enzymes such as dihydrofolate reductase and tyrosine kinase, contributing to its diverse biochemical properties .
Cellular Effects
6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione exhibits significant effects on various cell types and cellular processes. It has been shown to possess potent anticancer, antioxidant, and anti-inflammatory activities . The compound influences cell signaling pathways by inhibiting cAMP-phosphodiesterase, which affects intracellular cyclic AMP levels and subsequently modulates gene expression and cellular metabolism . Additionally, it has been reported to have antiangiogenic and hepatoprotective effects, further highlighting its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione involves several key interactions at the molecular level. It binds to and inhibits cAMP-phosphodiesterase, leading to increased levels of cyclic AMP within cells . This elevation in cyclic AMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered gene expression and cellular responses . The compound also interacts with dihydrofolate reductase, inhibiting its activity and affecting folate metabolism . Additionally, it binds to tyrosine kinase receptors, modulating their signaling pathways and influencing cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its biochemical activity and continues to exert its effects on cellular functions .
Dosage Effects in Animal Models
The effects of 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and cAMP-phosphodiesterase, influencing folate metabolism and cyclic AMP signaling . The compound also affects the biosynthesis of prostaglandins, particularly PGI2, by enhancing its production . These interactions contribute to the compound’s diverse biochemical and therapeutic properties .
Transport and Distribution
Within cells and tissues, 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes and reach target sites .
Subcellular Localization
The subcellular localization of 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It may also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the specific cellular context and experimental conditions . Targeting signals and post-translational modifications may influence the compound’s localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the thione group may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups can interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the thione group suggests possible antioxidant activity, while the tricyclic structure may interact with specific receptors or enzymes.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-one: Similar structure but with a ketone group instead of a thione group.
11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The uniqueness of “11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” lies in its combination of functional groups and tricyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-10-15-13(12(9-22)8-19-10)7-14-17(23-15)20-16(21-18(14)24)11-5-3-2-4-6-11/h2-6,8,22H,7,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZMGSLRZYBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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